1-[3-(Methylthio)phenyl]-2-butanol
Description
1-[3-(Methylthio)phenyl]-2-butanol is a secondary alcohol featuring a methylthio (-SCH₃) substituent at the meta position of a phenyl ring attached to the second carbon of a butanol chain. This compound is of interest in pharmaceutical synthesis, particularly as a precursor or intermediate in the production of bioactive molecules. For example, derivatives of (methylthio)phenyl-substituted compounds are utilized in synthesizing Elafibranor, a therapeutic agent targeting metabolic diseases .
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8,10,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCHBKICZHROLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
The following table summarizes key structural and functional differences between 1-[3-(Methylthio)phenyl]-2-butanol and analogous compounds:
Key Observations:
Substituent Position and Electronic Effects :
- The meta methylthio group in the target compound contrasts with the para position in Fenamiphos . The para substitution in Fenamiphos likely enhances steric accessibility for enzymatic interactions, critical for pesticidal activity.
- The tert-butyl group in 3-(3-Tert-butylphenyl)-2-methylpropanal introduces significant steric bulk compared to methylthio, reducing reactivity but improving stability in formulations .
Functional Group Impact: The secondary alcohol in this compound is more susceptible to oxidation than the tertiary alcohol in 3-Methyl-3-methoxybutanol, which resists oxidation due to its structure . The aldehyde group in 3-(3-Tert-butylphenyl)-2-methylpropanal offers reactivity for condensation reactions, unlike the alcohol group in the target compound .
Physicochemical Properties: Methoxy-substituted 3-Methyl-3-methoxybutanol has a higher boiling point (174°C) than typical alcohols due to hydrogen bonding, while the methylthio group in the target compound may lower water solubility but enhance lipid solubility .
Preparation Methods
Acylation of 3-(Methylthio)benzene
In a typical procedure, 3-(methylthio)benzene reacts with butyryl chloride in dichloromethane (DCM) or chloroform under catalytic Lewis acid conditions (e.g., AlCl₃ or FeCl₃). The reaction proceeds at 0–20°C to minimize side reactions, yielding 1-[3-(methylthio)phenyl]-2-butanone with >80% efficiency. The product is isolated via aqueous workup (ice-cold HCl, DCM extraction) and purified via silica gel chromatography.
Ketone Reduction to Secondary Alcohol
The ketone intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol or ethanol. Alternatively, catalytic transfer hydrogenation with 2-propanol and a ruthenium complex (e.g., [(η⁶-p-cymene)RuCl(2-pyridinecarboxaldehyde)]) at 82°C achieves higher selectivity, affording this compound in 88–92% yield.
Table 1: Comparison of Reduction Methods
| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | None | 25 | 78 |
| NaBH₄ | EtOH | None | 25 | 82 |
| 2-Propanol | 2-Propanol | [(η⁶-p-cymene)Ru] | 82 | 92 |
Organometallic Addition to Aldehyde Precursors
An alternative route involves the nucleophilic addition of organomagnesium or organolithium reagents to 3-(methylthio)benzaldehyde derivatives.
Synthesis of 3-(Methylthio)benzaldehyde
3-(Methylthio)benzaldehyde is prepared via formylation of 3-(methylthio)benzene using dichloromethyl methyl ether (ClCH₂OMe) and TiCl₄ in DCM at −20°C. The aldehyde is isolated in 75–80% yield after quenching with ammonium chloride and distillation.
Grignard Addition
The aldehyde reacts with propylmagnesium bromide (C₃H₇MgBr) in tetrahydrofuran (THF) at 0°C. After 2 hours, the mixture is hydrolyzed with saturated NH₄Cl, yielding this compound in 70–75% yield. This method requires strict anhydrous conditions to prevent aldehyde oxidation.
Catalytic Hydrogenation of α,β-Unsaturated Ketones
Hydrogenation of α,β-unsaturated ketones offers a stereoselective pathway. For instance, 1-[3-(methylthio)phenyl]-2-buten-1-one is hydrogenated over palladium-on-carbon (Pd/C) in ethanol under 3 atm H₂ pressure, achieving full conversion to the saturated alcohol within 6 hours.
Key Advantages:
-
Stereocontrol: Syn addition of hydrogen ensures high diastereomeric purity.
-
Scalability: Pd/C can be recycled, reducing costs for industrial production.
Oxidation of Thioether Intermediates
A less conventional approach involves synthesizing this compound via oxidation of sulfide precursors. For example, 5-chloro-3-(4-methylthiophenyl)-6’-methyl-[2,3’]bipyridine is oxidized with hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in methanol, selectively converting the thioether to a sulfoxide intermediate, which is subsequently reduced.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Practicality of Methods
| Method | Steps | Total Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + NaBH₄ | 2 | 65 | Low | High |
| Organometallic Addition | 3 | 55 | Moderate | Moderate |
| Catalytic Hydrogenation | 2 | 85 | High | High |
| Thioether Oxidation | 4 | 40 | High | Low |
Q & A
Basic Questions
Q. What are the critical physicochemical properties of 1-[3-(Methylthio)phenyl]-2-butanol that influence its laboratory handling and storage?
- Key properties include melting point, boiling point, density, and solubility. For structurally similar alcohols (e.g., 2-Phenyl-2-propanol), melting points range between 32–34°C, and boiling points exceed 200°C . These parameters suggest the compound may require refrigeration for solid-state storage and controlled heating during reactions. Density (~0.973 g/cm³) and solubility in polar solvents (e.g., ethanol, ethyl acetate) should be experimentally confirmed via techniques like gravimetry or UV-Vis spectroscopy .
Q. What synthetic routes are feasible for preparing this compound, and how do reaction conditions impact yield?
- A plausible route involves reducing a ketone precursor (e.g., 1-[3-(Methylthio)phenyl]-2-butanone) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reaction conditions (temperature, solvent polarity) must be optimized: polar aprotic solvents (e.g., THF) enhance reduction efficiency, while excess reducing agent may improve yields but complicate purification .
Q. How can purity and structural integrity be validated post-synthesis?
- Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment, referencing retention times of known standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structure: the methylthio group (-SCH₃) at the 3-position of the phenyl ring will show distinct δ ~2.4 ppm (singlet) in ¹H NMR, while the chiral 2-butanol center generates diastereotopic proton splitting .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Discrepancies between experimental NMR shifts and computational predictions (e.g., via ACD/Labs Percepta) may arise from solvent effects or conformational dynamics. Use density functional theory (DFT) simulations with solvent models (e.g., COSMO) to refine predictions. Cross-validate with 2D NMR techniques (HSQC, HMBC) to resolve ambiguous assignments .
Q. What strategies optimize enantioselective synthesis of this compound, given its chiral center?
- Employ asymmetric catalysis: chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) can induce enantioselectivity during ketone reduction. Monitor enantiomeric excess (ee) via chiral GC or HPLC with a cellulose-based column. Kinetic resolution or enzymatic methods (e.g., lipases) may also separate enantiomers post-synthesis .
Q. How does the methylthio substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- The -SCH₃ group is electron-donating, activating the phenyl ring toward electrophilic substitution. However, it may oxidize to sulfoxide or sulfone under strong oxidizing conditions (e.g., mCPBA), altering reactivity. Investigate via controlled oxidation experiments and monitor using IR spectroscopy (S=O stretch ~1050 cm⁻¹) .
Q. What computational approaches predict the compound’s thermodynamic stability and degradation pathways?
- Perform molecular dynamics (MD) simulations to assess conformational stability. Reaction thermochemistry data (e.g., ΔrH°) from NIST databases can model degradation pathways under thermal stress. Validate with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and LC-MS analysis .
Q. How can the compound’s potential bioactivity (e.g., antimicrobial) be evaluated in vitro?
- Use microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Minimum inhibitory concentration (MIC) values can be correlated with structural analogs (e.g., biphenyl-based ketones showing antimicrobial activity ). Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
